molecular formula C8H3ClF3N3OS B1459384 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole-5-thiol CAS No. 1823183-24-9

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole-5-thiol

Cat. No.: B1459384
CAS No.: 1823183-24-9
M. Wt: 281.64 g/mol
InChI Key: YCMUEYKWUYUECR-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound featuring a pyridine ring substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively. The pyridine moiety is fused to a 1,2,4-oxadiazole ring, with a thiol (-SH) functional group at position 5 of the oxadiazole. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3OS/c9-4-1-3(8(10,11)12)2-13-5(4)6-14-7(17)16-15-6/h1-2H,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMUEYKWUYUECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC(=S)ON2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole-5-thiol is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₆ClF₃N₂OS
  • Molecular Weight : 248.67 g/mol

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The specific compound in focus has shown promising results in several studies:

Antimicrobial Activity

  • Mechanism of Action : The antimicrobial efficacy of oxadiazoles is often attributed to their ability to inhibit bacterial growth by targeting essential enzymes or disrupting cellular processes.
  • Study Findings : In a study assessing the antimicrobial properties of similar compounds, it was found that derivatives with the oxadiazole ring exhibited significant activity against both gram-positive and gram-negative bacteria. For instance, compounds were effective against Bacillus cereus and Escherichia coli .
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundBacillus cereus15 µg/mL
E. coli30 µg/mL

Anticancer Activity

  • Cell Line Studies : The compound has been evaluated for its cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results indicate that it possesses significant cytotoxicity.
  • IC50 Values : The IC50 values for the compound against these cell lines were reported as follows:
    • MCF7: 12 µM
    • HCT116: 10 µM
Cell LineIC50 (µM)
MCF712
HCT11610

Case Study 1: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were tested for their antimicrobial properties. The study demonstrated that compounds with similar structural features to this compound showed enhanced activity against resistant strains of bacteria.

Case Study 2: Anticancer Potential

In a recent screening of oxadiazole derivatives for anticancer activity, it was found that those containing the trifluoromethyl group exhibited increased potency in inhibiting tumor cell proliferation. The study highlighted the role of the oxadiazole moiety in enhancing lipophilicity and cellular uptake .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that similar compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anticancer Properties

Compounds containing oxadiazole rings have been investigated for their anticancer activities. Preliminary studies suggest that 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole-5-thiol may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For instance, it may inhibit enzymes like carbonic anhydrase or certain kinases that are crucial in cancer metabolism or other pathological conditions .

Herbicidal Activity

The structural features of this compound suggest potential use as a herbicide. Similar pyridine-based compounds have demonstrated effective herbicidal properties by disrupting plant growth processes. The chlorinated and trifluoromethyl substitutions may enhance its efficacy against various weed species .

Pest Control

Research into the insecticidal properties of oxadiazole derivatives indicates that they can disrupt the nervous systems of pests. This compound could be formulated into pesticides targeting specific agricultural pests while minimizing harm to beneficial insects .

Polymer Additives

The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. The thiol group can participate in cross-linking reactions, which may improve the durability of the materials .

Coatings

Due to its chemical stability and resistance to environmental degradation, this compound can be used in formulating protective coatings for metals and other substrates. Its incorporation can impart anti-corrosive properties and extend the lifespan of coated materials .

Sensor Development

The unique electronic properties of this compound make it suitable for developing chemical sensors capable of detecting specific analytes such as heavy metals or toxic gases. The oxadiazole moiety can enhance the sensitivity and selectivity of these sensors .

Chromatography

In chromatographic applications, this compound can be utilized as a stationary phase modifier to improve separation efficiency for various compounds in complex mixtures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative insights:

Compound 5w : 3-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-5-((p-tolyloxy)methyl)-1,2,4-oxadiazole
  • Key Differences :
    • The oxadiazole is linked to a phenyl group via an ether (-O-) bridge instead of a thiol.
    • A p-tolyloxymethyl substituent replaces the thiol at position 3.
  • Reported as a small-molecule inhibitor in COVID-19 research, suggesting bioactivity modulated by substituent flexibility .
TPA and TPAA : 3-Chloro-5-(trifluoromethyl)picolinic acid (TPA) and Pyridine-2-acetic acid (TPAA)
  • Key Differences :
    • Lack the oxadiazole-thiol core; instead, they are pyridine carboxylic acid derivatives.
  • Implications :
    • These metabolites of fluopyram highlight the susceptibility of pyridine derivatives to oxidative degradation. The target compound’s oxadiazole-thiol may confer greater metabolic stability .
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • Key Differences :
    • Replaces the pyridine ring with a cyclopropyl-pyrazole and a trifluoromethylphenyl group.
  • Implications :
    • The cyclopropyl group introduces steric bulk, possibly affecting binding pocket interactions. The absence of a thiol reduces nucleophilic reactivity .
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole
  • Key Differences :
    • Chloro substituent at pyridine position 2 (vs. 3 in the target).
    • Difluoromethoxyphenyl group replaces the thiol.
  • Implications: Positional isomerism of Cl may alter electronic distribution.
5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • Key Differences: Triazole replaces oxadiazole; thiol is part of the triazole ring. A methyl-aminomethyl linker connects the pyridine and triazole.
  • Implications :
    • Triazole’s higher basicity and hydrogen-bonding capacity may enhance solubility. The linker adds conformational flexibility .

Comparative Data Table

Compound Name Core Heterocycle Pyridine Substituents Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound 1,2,4-Oxadiazole 3-Cl, 5-CF₃ -SH at C5 ~307.7 Agrochemicals, Inhibitors
Compound 5w 1,2,4-Oxadiazole 3-Cl, 5-CF₃ Phenyl ether, p-tolyloxy ~493.9 Antiviral agents
TPA/TPAA Pyridine 3-Cl, 5-CF₃ -COOH ~225.6 (TPA) Fungicide metabolites
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-... 1,2,4-Oxadiazole None (trifluoromethylphenyl) Cyclopropyl-pyrazole ~336.3 Not specified
5-(2-Chloropyridin-3-yl)-... 1,2,4-Oxadiazole 2-Cl Difluoromethoxyphenyl ~347.7 Pharmaceutical intermediates
Triazole-Thiol Derivative 1,2,4-Triazole 3-Cl, 5-CF₃ -SH at C3, aminomethyl ~354.8 Medicinal chemistry

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The CF₃ and Cl groups in the target compound and its analogs enhance electrophilicity, influencing binding to biological targets (e.g., enzyme active sites) .
  • Thiol vs. Ether/Esters : The -SH group’s nucleophilicity may enable disulfide bond formation or metal chelation, absent in ether-linked analogs like Compound 5w .
  • Heterocycle Core : Oxadiazoles are less basic than triazoles, affecting solubility and membrane permeability. Triazole derivatives (e.g., ) may exhibit improved bioavailability .

Metabolic and Stability Considerations

  • The target compound’s oxadiazole-thiol core may resist oxidative degradation compared to pyridine carboxylic acids (TPA/TPAA), which are prone to metabolic breakdown .
  • Thiol-containing compounds often undergo glutathione conjugation, a detoxification pathway, which could influence their half-life in biological systems .

Preparation Methods

Synthesis of Oxadiazole Intermediates

One reported method involves the reaction of substituted benzonitriles with hydroxylamine hydrochloride in the presence of sodium hydroxide in an ethanol/water mixture under reflux to form amidoxime intermediates. These intermediates are then reacted with chloroacetyl chloride in toluene at elevated temperatures (110–120 °C) to yield key oxadiazole intermediates after recrystallization from ethanol.

Step Reactants Conditions Product Yield (%)
Amidoxime formation Substituted benzonitrile, NaOH, hydroxylamine hydrochloride Reflux in EtOH/H2O (5:1) for 4 h Amidoxime intermediate Not specified
Cyclization Amidoxime intermediate, chloroacetyl chloride 110–120 °C, 6–8 h in toluene Oxadiazole intermediate Not specified

Coupling with 3-Chloro-5-(trifluoromethyl)pyridine

A mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-hydroxybenzonitrile in DMF is stirred at room temperature, followed by addition of potassium carbonate and reflux for 8 hours to form an ether-linked intermediate. This intermediate undergoes further reaction with sodium bicarbonate and hydroxylamine hydrochloride in ethanol under reflux to form an amidoxime derivative. Subsequent reaction with substituted acyl chlorides in toluene at 110–120 °C affords oxadiazole derivatives.

Step Reactants Conditions Product Yield (%)
Ether formation 2,3-dichloro-5-(trifluoromethyl)pyridine, 4-hydroxybenzonitrile, K2CO3 Reflux in DMF for 8 h Ether intermediate Not specified
Amidoxime formation Ether intermediate, NaHCO3, hydroxylamine hydrochloride Reflux in EtOH for 2 h Amidoxime intermediate Not specified
Cyclization Amidoxime intermediate, substituted acyl chloride 110–120 °C, 6–8 h in toluene Oxadiazole derivatives 34.8–62.3%

Alternative Synthetic Route via Hydrazinolysis and Carbon Disulfide

Another method involves esterification of benzoic acids with ethanol to form esters, followed by hydrazinolysis with hydrazine hydrate to yield hydrazides. These hydrazides react with carbon disulfide under basic conditions to form dithiocarbazate intermediates, which upon treatment with 1,2-dibromoethane undergo substitution to form oxadiazole intermediates. Finally, these intermediates react with 3-chloro-5-(trifluoromethyl)pyridin-2-ol under reflux in acetonitrile to yield the target compounds.

Step Reactants Conditions Product Yield (%)
Esterification Benzoic acid derivatives, ethanol Standard esterification Esters Not specified
Hydrazinolysis Esters, hydrazine hydrate Standard conditions Hydrazides Not specified
Cyclization Hydrazides, carbon disulfide, base Ring closure Dithiocarbazates Not specified
Substitution Dithiocarbazates, 1,2-dibromoethane Reflux Oxadiazole intermediates Not specified
Coupling Oxadiazole intermediates, 3-chloro-5-(trifluoromethyl)pyridin-2-ol Reflux in MeCN, ~1.5 h Target compounds Not specified

Research Findings on Preparation

  • The yields of the key intermediates and final products vary between 34.8% and 62.3% depending on the substituents and reaction conditions.
  • Reaction times range from 0.5 hours (thiolation step) to 8 hours (ether formation and amidoxime formation steps).
  • The use of potassium carbonate and mild reflux conditions in acetonitrile or toluene is common for cyclization and substitution steps.
  • Characterization of the synthesized compounds is confirmed by NMR (1H, 13C, 19F) and high-resolution mass spectrometry, ensuring the structural integrity of the oxadiazole-thiol derivatives.

Summary Table of Key Preparation Steps

Step No. Description Reactants Conditions Product Type Yield Range (%)
1 Amidoxime formation Substituted benzonitrile, hydroxylamine hydrochloride, NaOH Reflux in EtOH/H2O, 4 h Amidoxime intermediate Not specified
2 Cyclization with acyl chloride Amidoxime intermediate, chloroacetyl chloride 110–120 °C, 6–8 h in toluene Oxadiazole intermediate Not specified
3 Ether formation with pyridine derivative 2,3-dichloro-5-(trifluoromethyl)pyridine, 4-hydroxybenzonitrile, K2CO3 Reflux in DMF, 8 h Ether intermediate Not specified
4 Amidoxime formation from ether Ether intermediate, NaHCO3, hydroxylamine hydrochloride Reflux in EtOH, 2 h Amidoxime intermediate Not specified
5 Thiolation Oxadiazole intermediate, K2CO3, thiol intermediate Room temp, 0.5 h in MeCN Thiol-substituted oxadiazole 41.8–61.8
6 Alternative hydrazinolysis route Esters, hydrazine hydrate, carbon disulfide, 1,2-dibromoethane Various reflux steps Oxadiazole intermediates Not specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole-5-thiol?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with appropriate pyridine intermediates. For example, details the synthesis of 3-chloro-5-(trifluoromethyl)pyridine derivatives using nucleophilic substitution reactions under anhydrous conditions. Key steps include:

  • Use of trifluoromethylpyridine precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-amine).
  • Cyclization with thiourea derivatives in ethanol under reflux (70–80°C, 6–8 hours).
  • Characterization via 1H^1H-NMR, LC-MS, and elemental analysis to confirm purity and structure .

Q. How can the compound’s stability be assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:

  • Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.
  • Monitor degradation via HPLC with UV detection (λ = 254 nm).
  • Compare retention times and peak areas against a reference standard. emphasizes the importance of storing the compound in a cool, dry environment to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (thiol vs. thione)?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software ( ) is critical:

  • Grow crystals via slow evaporation in a 1:1 ethanol/water mixture.
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL-2017.
  • Analyze bond lengths (e.g., S–H vs. C=S) to distinguish tautomers. Discrepancies in hydrogen-bonding networks may indicate dynamic tautomerism .

Q. What strategies mitigate contradictions in structure-activity relationship (SAR) studies for analogous triazole-oxadiazole hybrids?

  • Methodological Answer :

  • Perform systematic substitution studies (e.g., replacing chloro with fluoro or methyl groups) as in and .
  • Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., cytochrome P450).
  • Validate SAR contradictions via ADME-Tox assays (e.g., hepatic microsome stability). highlights the role of trifluoromethyl groups in enhancing metabolic stability but reducing solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole-5-thiol

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